molecular formula C22H12ClN5O4S B4723614 (6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4723614
M. Wt: 477.9 g/mol
InChI Key: BQQRBPGUVCHDCX-MLDLNWIHSA-N
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Description

The compound (6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, substituted with a chlorophenyl group, a nitrophenyl group, and a furan ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

(6Z)-2-(2-chlorophenyl)-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN5O4S/c23-17-7-2-1-6-15(17)21-26-27-19(24)16(20(29)25-22(27)33-21)11-14-8-9-18(32-14)12-4-3-5-13(10-12)28(30)31/h1-11,24H/b16-11-,24-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQRBPGUVCHDCX-MLDLNWIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/C(=O)N=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 3-nitrobenzaldehyde, and furan-2-carbaldehyde. These aldehydes undergo condensation reactions with appropriate amines and thiourea derivatives under controlled conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution of the chlorophenyl group could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and nitrophenyl groups may facilitate binding to these targets, while the thiadiazolo[3,2-a]pyrimidin-7-one core could play a role in modulating the compound’s activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups and the thiadiazolo[3,2-a]pyrimidin-7-one core. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6Z)-2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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